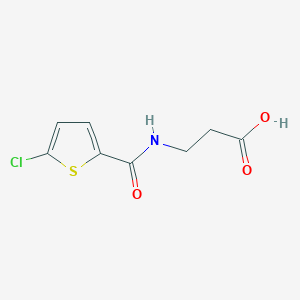
3-(5-Chlorothiophene-2-carboxamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chlorothiophene-2-carboxamido)propanoic acid is an organic compound with the molecular formula C8H8ClNO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a carboxamido group attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophene-2-carboxamido)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-chlorothiophene-2-carboxylic acid.
Amidation Reaction: The carboxylic acid group is converted to an amide group through a reaction with a suitable amine, such as propanoic acid, under appropriate conditions. This reaction often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Chlorothiophene-2-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamido group can be reduced to an amine under suitable conditions.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(5-Chlorothiophene-2-carboxamido)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(5-Chlorothiophene-2-carboxamido)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The carboxamido group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
5-Chlorothiophene-2-carboxylic acid: A precursor in the synthesis of 3-(5-Chlorothiophene-2-carboxamido)propanoic acid.
3-Chlorothiophene-2-carboxylic acid: Another thiophene derivative with similar structural features.
Thiophene-2-carboxylic acid: A simpler thiophene derivative without the chlorine substituent.
Uniqueness
This compound is unique due to the presence of both the carboxamido and chlorine substituents on the thiophene ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C8H8ClNO3S |
|---|---|
Peso molecular |
233.67 g/mol |
Nombre IUPAC |
3-[(5-chlorothiophene-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C8H8ClNO3S/c9-6-2-1-5(14-6)8(13)10-4-3-7(11)12/h1-2H,3-4H2,(H,10,13)(H,11,12) |
Clave InChI |
IQVVZCSMMLQLLH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Cl)C(=O)NCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)

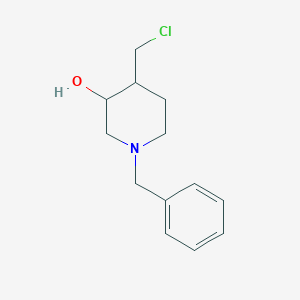
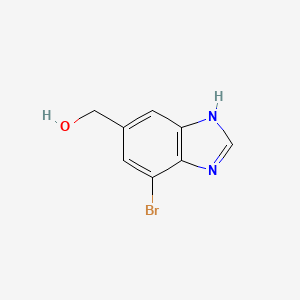
![8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)

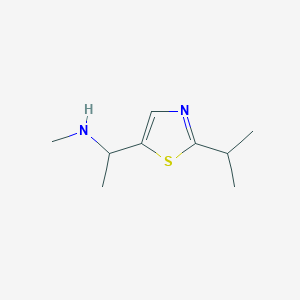
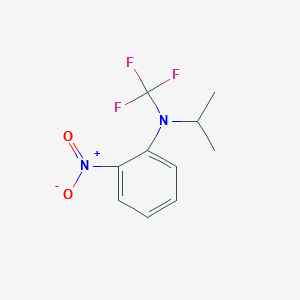
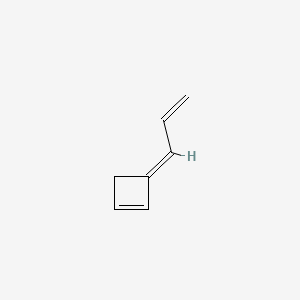
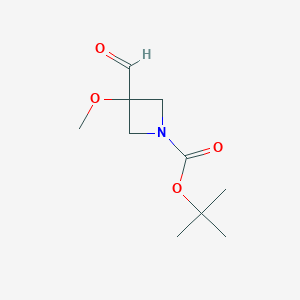

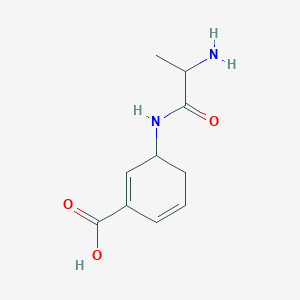
![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13971272.png)
